molecular formula C10H9NOS B6255471 5-(4-methoxyphenyl)-1,3-thiazole CAS No. 68535-58-0

5-(4-methoxyphenyl)-1,3-thiazole

Cat. No. B6255471
CAS RN: 68535-58-0
M. Wt: 191.2
InChI Key:
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Description

5-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It is a five-membered ring structure containing a thiazole moiety, a phenyl ring, and a methoxy group. 5-(4-methoxyphenyl)-1,3-thiazole has been studied for its potential use as a novel therapeutic agent, as well as for its potential use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(4-methoxyphenyl)-1,3-thiazole involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization of the resulting intermediate.

Starting Materials
4-methoxybenzaldehyde, thiosemicarbazide, sodium hydroxide, ethanol, wate

Reaction
Step 1: Dissolve 4-methoxybenzaldehyde (1.0 g, 7.2 mmol) and thiosemicarbazide (0.86 g, 7.2 mmol) in ethanol (10 mL) and add sodium hydroxide (0.4 g, 10 mmol) to the mixture., Step 2: Heat the reaction mixture at 80°C for 2 hours with stirring., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Wash the solid with water and dry it under vacuum to obtain the intermediate product., Step 5: Dissolve the intermediate product in ethanol (10 mL) and add sodium hydroxide (0.2 g, 5 mmol) to the mixture., Step 6: Heat the reaction mixture at 80°C for 2 hours with stirring., Step 7: Cool the reaction mixture to room temperature and filter the resulting solid., Step 8: Wash the solid with water and dry it under vacuum to obtain the final product, 5-(4-methoxyphenyl)-1,3-thiazole.

Scientific Research Applications

5-(4-methoxyphenyl)-1,3-thiazole has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been studied for its potential use as an anti-inflammatory agent, an antioxidant, an anticonvulsant, and an antifungal agent. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, 5-(4-methoxyphenyl)-1,3-thiazole has been studied for its potential use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,3-thiazole is not yet fully understood. However, it is believed that the compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed that the compound may act as an antioxidant by scavenging reactive oxygen species. Finally, it is believed that the compound may act as an anticonvulsant by modulating the activity of voltage-gated sodium channels.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4-methoxyphenyl)-1,3-thiazole have been studied in a variety of in vitro and in vivo models. In vitro studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anticonvulsant properties. In vivo studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anticonvulsant effects in animal models. Additionally, the compound has been shown to have protective effects against oxidative stress in rats.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(4-methoxyphenyl)-1,3-thiazole in laboratory experiments include its low cost, its availability, and its stability. Additionally, the compound has been shown to be non-toxic in animal models. The limitations of using the compound in laboratory experiments include its limited solubility in water and its lack of specificity for certain targets.

Future Directions

The potential future directions of 5-(4-methoxyphenyl)-1,3-thiazole include further research into its mechanism of action and its potential use in the treatment of cancer and other diseases. Additionally, further research into the compound’s pharmacokinetics and pharmacodynamics is needed. Finally, further research into the compound’s potential use as a novel therapeutic agent is needed.

properties

CAS RN

68535-58-0

Product Name

5-(4-methoxyphenyl)-1,3-thiazole

Molecular Formula

C10H9NOS

Molecular Weight

191.2

Purity

0

Origin of Product

United States

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